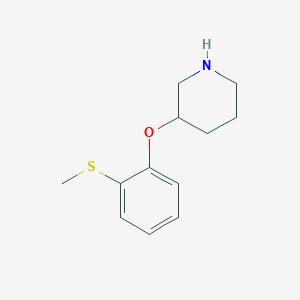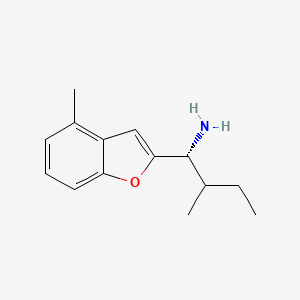
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a butan-1-amine moiety, which is a four-carbon chain with an amine group attached to the first carbon. The (1R) designation indicates that the compound has a specific stereochemistry, meaning that the molecule has a particular three-dimensional arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the benzofuran ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent, such as acetic anhydride, under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced to the benzofuran ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the butan-1-amine moiety: The butan-1-amine moiety can be synthesized through the reaction of a suitable precursor, such as 2-methyl-1-butanol, with ammonia under high pressure and temperature.
Coupling of the benzofuran and butan-1-amine moieties: The final step involves the coupling of the benzofuran and butan-1-amine moieties through a reductive amination reaction using a reducing agent, such as sodium cyanoborohydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, nucleophiles (e.g., hydroxide, cyanide) in polar solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or its anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may act as an agonist or antagonist of certain neurotransmitter receptors, thereby influencing neurotransmission and neuronal signaling pathways.
Comparaison Avec Des Composés Similaires
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be compared with other similar compounds, such as:
(1S)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound has a different stereochemistry, which may result in different biological activities and properties.
2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the (1R) stereochemistry, which may affect its interactions with molecular targets.
1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the methyl group on the butan-1-amine moiety, which may influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzofuran ring and the butan-1-amine moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-4-9(2)14(15)13-8-11-10(3)6-5-7-12(11)16-13/h5-9,14H,4,15H2,1-3H3/t9?,14-/m1/s1 |
Clé InChI |
DQYOLSDFFQMDDD-IWSPRGBSSA-N |
SMILES isomérique |
CCC(C)[C@H](C1=CC2=C(C=CC=C2O1)C)N |
SMILES canonique |
CCC(C)C(C1=CC2=C(C=CC=C2O1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
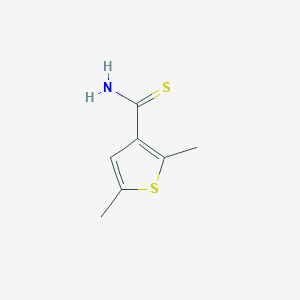
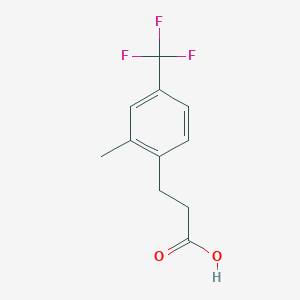
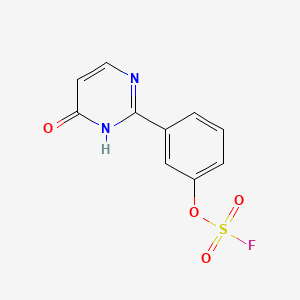
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
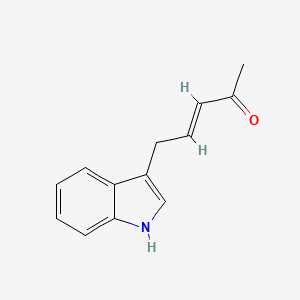

![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)




